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Compound of Interest

Compound Name: Antileishmanial agent-16

Cat. No.: B12406498

In-Depth Technical Guide: Antileishmanial
Agent-16

An Examination of the Chemical Properties, Structure, and Biological Activity of a Novel
Antileishmanial Candidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antileishmanial agent-16, a
compound identified as a promising candidate for the development of new treatments for
leishmaniasis. This document details the agent's chemical identity, structural features,
physicochemical properties, and biological activity. It also outlines the experimental protocols
for its synthesis and bioactivity assessment, and explores its proposed mechanism of action.

Chemical Identity and Structure

Initial investigations into "Antileishmanial agent-16" revealed conflicting information regarding
its precise chemical structure. A commercial vendor, MedChemExpress, lists "Antileishmanial
agent-16 (compound 14c)" with CAS number 2934738-41-5 and reports potent activity against
Leishmania major.[1][2][3][4] HoweVer, a search for this CAS number in public chemical
databases did not yield a definitive structure.
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Conversely, a 2024 publication in the journal Pharmaceuticals describes in detail a
nitrostyrylthiazolidine-2,4-dione derivative, also designated as compound 14c, with
demonstrated antileishmanial properties.[5][6] This publication provides a verifiable chemical
structure and a complete dataset, including synthesis and biological evaluation. Given the
availability of detailed, peer-reviewed data, this guide will focus on the nitrostyrylthiazolidine-
2,4-dione derivative as the most reliably characterized entity referred to as "compound 14c" in
the context of recent antileishmanial research.

The chemical structure of this compound, (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-

yl)acetonitrile, is as follows:

(Image of the chemical structure of (2)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-
yl)acetonitrile would be placed here if image generation were supported.)

Molecular Formula: C12H7N304S

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of Antileishmanial agent-
16 (compound 14c, the thiazolidinedione derivative) is presented in the tables below.

ble 1: Physicachemical .

Property Value Reference
Molecular Weight 289.27 g/mol [5]
Lipophilicity (LogD7.4) 2.85 [5][6]

Aqueous Solubility (PBS, pH

7.2) 16 uM [5](6]

Table 2: In Vitro Biological Activity
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Parameter Value Species Comments Reference
EC50 Leishmania

. 7 uM . - [51[6]
(Promastigotes) infantum

CC50 (HepG2

101 uM Human - [5][6]
cells)
CC50 (THP-1

121 uyM Human - [5]
cells)
Selectivity Index Calculated as

14.4 - [5]
(Sl) vs. HepG2 CC50/EC50
Selectivity Index 17 Calculated as 5]
(Sl) vs. THP-1 CC50/EC50

Experimental Protocols
Synthesis of Antileishmanial Agent-16 (Compound 14c)

The synthesis of (Z)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile (14c) is
achieved through a multi-step process as detailed in the 2024 study by Khoumeri et al.[5][6]
The general synthetic workflow is outlined below.

Chloroacetic Acid Reaction

1,3-Thiazolidine-2,4-dione

Thiourea | _ | 5-(3-Nitrobenzylidene) ~ .
- thiazolidine-2,4-dione | T kylation
3-Nitrobenzaldehyde *

Knoevenagel Condensation

y

Compound 14c
(Antileishmanial Agent-16)

Chloroacetonitrile

Click to download full resolution via product page

Synthetic workflow for Antileishmanial Agent-16 (compound 14c).
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Step 1: Synthesis of 1,3-Thiazolidine-2,4-dione This starting material is prepared by the
reaction of chloroacetic acid with thiourea.[5]

Step 2: Synthesis of 5-(3-Nitrobenzylidene)thiazolidine-2,4-dione A Knoevenagel condensation
is performed between 1,3-thiazolidine-2,4-dione and 3-nitrobenzaldehyde.[5]

Step 3: Synthesis of (2)-2-(5-(3-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetonitrile
(Compound 14c) The final compound is synthesized by the N-alkylation of 5-(3-
nitrobenzylidene)thiazolidine-2,4-dione with chloroacetonitrile.[5] The product is purified and
characterized by elemental and spectral analyses.[5]

In Vitro Antileishmanial Activity Assay (Promastigotes)

The following protocol is a standard method for assessing the efficacy of compounds against
the promastigote stage of Leishmania.

o Parasite Culture:Leishmania infantum promastigotes are cultured in a suitable medium (e.qg.,
M199 or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 24-26°C until
they reach the stationary phase.

e Compound Preparation: The test compound is dissolved in a suitable solvent, such as
dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared.

o Assay Plate Preparation: In a 96-well plate, the promastigote culture is seeded at a specific
density (e.g., 1 x 106 cells/mL).

o Compound Addition: The various concentrations of the test compound are added to the
wells. A positive control (e.g., a known antileishmanial drug like miltefosine) and a negative
control (vehicle, e.g., DMSO) are included.

 Incubation: The plate is incubated at 24-26°C for a defined period, typically 48 to 72 hours.

 Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric
assay, such as the resazurin reduction assay. The absorbance or fluorescence is measured
using a plate reader.
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o Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the
percentage of parasite inhibition against the log of the compound concentration and fitting
the data to a dose-response curve.

Cytotoxicity Assay

To determine the selectivity of the compound, its toxicity against a mammalian cell line (e.g.,
HepG2 or THP-1) is assessed.

o Cell Culture: The selected human cell line is cultured under standard conditions (e.g., 37°C,
5% COz2).

o Assay Procedure: The assay is performed similarly to the antileishmanial activity assay, with
the mammalian cells seeded in 96-well plates and exposed to serial dilutions of the test
compound.

o Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index
(SI) is then determined by dividing the CC50 by the EC50. A higher SI value indicates
greater selectivity for the parasite over the host cells.

Mechanism of Action

The proposed mechanism of action for Antileishmanial agent-16 (compound 14c) is that it
functions as a prodrug.[5][6] The nitroaromatic structure of the compound is believed to be
bioactivated by the parasite's Type 1 nitroreductases (NTRs). This enzymatic reduction likely
generates cytotoxic metabolites within the parasite, leading to cell death.[5][6] This mechanism
offers a degree of selectivity, as the activating enzyme is specific to the parasite.

A"t"e's?;,"ri'é'ﬂé?gem'le Enters (\’: Leishmania Parasite t) Nitroreductase (NTR) Bioactivation Cytotoxic Metabolites Induces Parasite Cell Death

Click to download full resolution via product page

Proposed mechanism of action for Antileishmanial Agent-16.

While bioactivation via nitroreductases is the primary proposed mechanism, it is also possible
that the styrylthiazolidin-2,4-dione scaffold interacts with other leishmanial targets, such as
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pteridine reductase 1.[5] This could explain the observed activity of non-nitrated analogs in the
same chemical series.[5]

Conclusion

Antileishmanial agent-16, identified as the nitrostyrylthiazolidine-2,4-dione derivative
compound 14c, represents a promising scaffold for the development of new therapies for
leishmaniasis. Its mode of action as a parasite-activated prodrug is a particularly attractive
feature for achieving selectivity. While its in vitro potency is moderate, its favorable selectivity
index and elucidated structure-activity relationships provide a solid foundation for further
medicinal chemistry efforts to optimize its efficacy and pharmacokinetic properties. Future
studies should focus on lead optimization to enhance potency and on in vivo evaluation in
animal models of leishmaniasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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